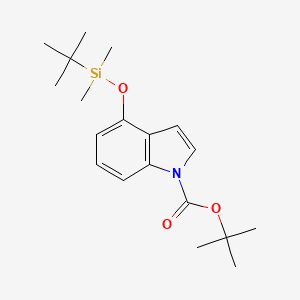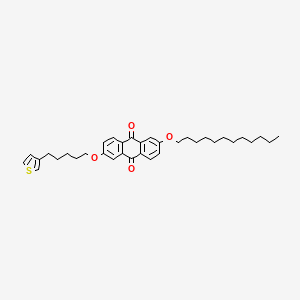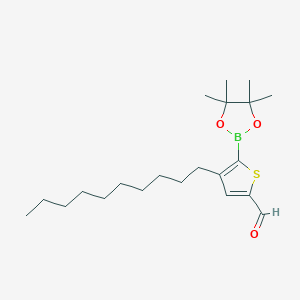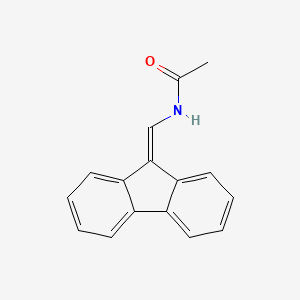
BDPTRethyleneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDPTRethyleneamine is a versatile organic compound characterized by the presence of multiple nitrogen atoms bonded to carbon atoms. It is known for its unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDPTRethyleneamine can be synthesized through several methods, including:
Reductive Amination: This classical route involves the reduction of a carbonyl compound in the presence of an amine and a reducing agent.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, typically an amine.
Transition Metal-Catalyzed Reactions: Modern approaches utilize transition metal catalysts to facilitate the formation of this compound through various reaction mechanisms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and sustainable methods. These methods include catalytic processes and the use of renewable starting materials to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
BDPTRethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where this compound acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
BDPTRethyleneamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use as a drug precursor and in drug delivery systems.
Industry: This compound is utilized in the production of polymers, catalysts, and functional materials
Mecanismo De Acción
The mechanism of action of BDPTRethyleneamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
BDPTRethyleneamine can be compared with other similar compounds, such as:
Triethylenetetramine: Known for its use in the treatment of Wilson’s disease and its potential in cancer therapy.
Triethylenediamine: Widely used as a catalyst in polyurethane production and other industrial applications.
This compound stands out due to its unique chemical structure and versatile applications across multiple fields.
Propiedades
Fórmula molecular |
C21H19BF2N3OS- |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C21H19BF2N3OS/c23-22(24)26-16(14-17-6-10-20(27(17)22)21-2-1-13-29-21)5-9-19(26)15-3-7-18(8-4-15)28-12-11-25/h1-10,13-14,19H,11-12,25H2/q-1 |
Clave InChI |
ZNCZSCFGQHRQDQ-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCCN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)



![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)





![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
